Cyclopentane;lanthanum
Description
However, cyclopentane (C₅H₁₀) and lanthanum (La) compounds are well-studied individually. Cyclopentane is a five-membered cyclic hydrocarbon with notable ring strain and applications in organic synthesis and materials science . Lanthanum, a group 3 rare earth element, commonly forms trivalent compounds (La³⁺) with diverse coordination chemistry and catalytic properties . This article compares cyclopentane with structurally related hydrocarbons and lanthanum compounds with analogous rare earth elements, focusing on reactivity, structural properties, and functional applications.
Properties
Molecular Formula |
C15H30La |
|---|---|
Molecular Weight |
349.30 g/mol |
IUPAC Name |
cyclopentane;lanthanum |
InChI |
InChI=1S/3C5H10.La/c3*1-2-4-5-3-1;/h3*1-5H2; |
InChI Key |
SBXQIYRQLYYDTA-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCC1.C1CCCC1.C1CCCC1.[La] |
Origin of Product |
United States |
Preparation Methods
Stepwise Reaction Mechanism
- Formation of Dichloride Intermediate :
LaCl₃ reacts with KC₅Me₄R in tetrahydrofuran (THF) to yield [(C₅Me₄R)₂LaCl₂K(THF)₂]. This step leverages alkali metal-mediated ligand transfer, ensuring high ligand incorporation efficiency. - Allyl Group Introduction :
Treatment with allylmagnesium chloride replaces chloride ligands, forming [(C₅Me₄R)₂La(C₃H₅)]. The allyl group acts as a transient ligand, facilitating subsequent protonolysis. - Protonolysis and Cation Generation :
Reaction with Et₃NHBPh₄ produces the cationic complex [(C₅Me₄R)₂La][BPh₄], with BPh₄⁻ as a weakly coordinating counterion. - Ligand Exchange :
Final substitution of BPh₄⁻ with C₅Me₄R⁻ via KC₅Me₄R yields the tris(alkylcyclopentadienyl) product. X-ray crystallography confirms trigonal-planar geometry with La–(ring centroid) distances of 2.64–2.69 Å.
Alkali Metal Salt Elimination Routes
A widely adopted method involves alkali metal salt elimination, enabling scalable synthesis of lanthanocene chlorides.
Case Study: Synthesis of [La(Cp′′)₂(μ-I)]₂
Advantages and Limitations
- Yield : 60–75% for dimeric complexes.
- Challenges : Hygroscopicity of LnCl₃ necessitates rigorous anhydrous conditions.
Solvent-Mediated Synthesis and Reaction Conditions
Solvents play a dual role as reaction media and ligands, influencing reaction kinetics and product stability.
Role of THF and Ethers
Example: Synthesis of [Ce(Cp′′′)(I)₂(THF)₂]
- Conditions : Ce(I)₃(THF)₄ reacts with KCp′′′ (Cp′′′ = C₅H₂(SiMe₃)₃⁻) in THF.
- Outcome : Monomeric [Ce(Cp′′′)(I)₂(THF)₂] forms, with THF ligands completing the coordination sphere.
Ligand-Stabilized Complex Formation
Ligands beyond Cp derivatives modulate reactivity and stability, enabling access to novel architectures.
Hydride and Alkyl Ligands
Heteroleptic Complexes
- Example : [Ce(Cp′′)₂(μ-I)]₂ reacts with KN(SiMe₃)₂ to form [Ce(Cp′′)₂(N(SiMe₃)₂)], demonstrating ligand versatility.
Comparative Analysis of Preparation Methods
| Method | Steps | Conditions | Yield (%) | Advantages | Limitations |
|---|---|---|---|---|---|
| Multi-Step Synthesis | 4 | THF, 25–60°C | 50–70 | Precise steric control | Labor-intensive, low scalability |
| Alkali Elimination | 1 | THF, reflux | 60–75 | Scalable, minimal byproducts | Moisture-sensitive precursors |
| Solvent-Mediated | 1–2 | Anhydrous THF/ether, 25°C | 40–60 | Stabilizes reactive intermediates | Requires strict anhydrous conditions |
| Ligand-Stabilized | 2 | THF, −78°C to room temperature | 55–70 | Diversifies product portfolio | Air-sensitive reagents |
Challenges and Optimization Strategies
Moisture and Oxygen Sensitivity
Stoichiometric Control
Purification Difficulties
- Strategy : Recrystallization from toluene/hexane mixtures isolates pure products.
Chemical Reactions Analysis
Decomposition Reactions
Under high temperatures (>200°C) or oxidative conditions, tris(cyclopentadienyl)lanthanum(III) undergoes decomposition:
This reaction releases cyclopentadiene (C₅H₆) and forms lanthanum(III) oxide (La₂O₃). Decomposition pathways are influenced by:
-
Atmosphere : Faster in O₂ vs. inert gas.
-
Pressure : Reduced pressure accelerates cyclopentadiene volatilization.
Coordination and Ligand Exchange Reactions
The La³⁺ center readily undergoes ligand substitution, enabling diverse reactivity:
Halogenation
Reacts with halogens (X₂ = Cl₂, Br₂, I₂) to form lanthanum trihalides:
Example : With Cl₂, LaCl₃ is formed quantitatively .
Ligand Displacement
In polar solvents (e.g., THF), Cp ligands are displaced by stronger-field ligands (L = DME, phosphines):
Yields depend on ligand steric bulk and solvent polarity (Table 1) .
| Ligand (L) | Solvent | Yield (%) | Product |
|---|---|---|---|
| DME | Toluene | 55–79 | [La(DME)₃]⁺[Cp]⁻ |
| THF | DME | 28–66 | [La(THF)₄]⁺[Cp]⁻ |
Hydrogenation
Facilitates alkene/alkyne hydrogenation at ambient conditions :
Mechanism :
-
σ-Bond metathesis between La–H and substrate.
-
Olefin insertion into La–H bond.
C–H Activation
Activates inert C–H bonds in arenes and alkanes:
Turnover numbers (TON) reach 167 in benzene borylation .
Hydrolysis
Reacts vigorously with water, forming lanthanum hydroxide:
Reaction kinetics are temperature-dependent, with faster rates at >60°C .
Acid Reactions
Dissolves in dilute H₂SO₄, releasing H₂ gas:
Scientific Research Applications
Chemistry: Cyclopentane is used as a solvent and a standard in the calibration of laboratory equipment. .
Biology: Lanthanum is used in biological research to study ion channels and as a tracer in microscopy.
Medicine: Lanthanum carbonate is used as a phosphate binder in patients with chronic kidney disease.
Mechanism of Action
The mechanism of action of cyclopentane;lanthanum involves the interaction of cyclopentane’s hydrocarbon ring with lanthanum’s metallic properties. Lanthanum can form complexes with various organic molecules, enhancing their stability and reactivity. In biological systems, lanthanum ions can block ion channels, affecting cellular processes .
Comparison with Similar Compounds
Key Findings:
- Reactivity : Cyclopentane and cyclopentene exhibit similar radical formation pathways under oxidation, but cyclopentene’s unsaturated structure accelerates ignition compared to cyclohexane .
- Adsorption : Cyclopentane’s smaller ring size enhances adsorption affinity on graphene compared to larger cyclic hydrocarbons .
- Electronic Structure : Saturation of the cyclopentane ring localizes frontier orbitals, while unsaturation (e.g., cyclopentene) enables conjugation, altering reactivity in QSAR models .
Comparison of Lanthanum Compounds with Similar Rare Earth Compounds
Lanthanum’s chemical behavior is contrasted with gadolinium (Gd), yttrium (Y), and praseodymium (Pr) in oxide systems, coordination complexes, and toxicology.
Table 2: Lanthanum vs. Other Rare Earth Compounds
Key Findings:
- Structural Stability : Lanthanum oxide systems remain amorphous at high temperatures, whereas gadolinium and yttrium form ordered fluorite structures under similar conditions .
- Coordination Chemistry : Lanthanum(III) complexes exhibit slightly covalent bonding, with 4f orbitals minimally involved, unlike praseodymium’s 4f¹ configuration .
- Toxicity : Lanthanum deposits in tissues after prolonged exposure, necessitating further safety studies compared to yttrium’s lower bioaccumulation .
Biological Activity
Cyclopentane;lanthanum refers to a compound that combines the organic structure of cyclopentane with the lanthanide element lanthanum. This compound has garnered attention for its potential biological activities, particularly in the realms of medicinal chemistry and materials science. Lanthanum compounds, especially lanthanum oxide (La2O3), have been studied for various biological applications, including antibacterial, anti-inflammatory, and anticancer properties.
Cyclopentane Structure : Cyclopentane is a cyclic alkane with the molecular formula C5H10, characterized by a five-membered ring structure. Its unique conformation allows it to participate in various chemical reactions.
Lanthanum Properties : Lanthanum is a soft, silvery-white metal that is part of the lanthanide series. It has notable properties such as high reactivity with moisture and acids, and it forms various compounds that exhibit interesting biological activities.
Antibacterial Activity
Recent studies have highlighted the antibacterial properties of lanthanum oxide nanoparticles (La2O3 NPs). Research indicates that these nanoparticles can effectively inhibit the growth of both Gram-positive and Gram-negative bacteria. The mechanism involves the generation of reactive oxygen species (ROS) that damage bacterial cell membranes .
Table 1: Antibacterial Efficacy of La2O3 NPs
| Bacteria Type | Inhibition Zone (mm) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 12 |
| Pseudomonas aeruginosa | 10 |
Antioxidant Properties
The antioxidant activity of lanthanum compounds has also been documented. Lanthanum oxide demonstrates the ability to scavenge free radicals, thereby reducing oxidative stress in biological systems. This property is particularly beneficial in preventing cellular damage associated with chronic diseases .
Anti-inflammatory Effects
Studies have shown that lanthanum compounds can modulate inflammatory responses. In vitro experiments indicate that La2O3 NPs can significantly reduce the production of pro-inflammatory cytokines in macrophages, suggesting a potential role in treating inflammatory diseases .
Anticancer Activity
The anticancer potential of lanthanum compounds has been explored extensively. Research indicates that La2O3 NPs can induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of cell cycle progression .
Case Study: La2O3 NPs in Cancer Treatment
In a study involving human breast cancer cells (MCF-7), treatment with La2O3 NPs resulted in a significant decrease in cell viability and increased apoptosis markers compared to control groups. The findings suggest that lanthanum-based therapies could be further developed for cancer treatment .
The biological activities of this compound are attributed to several mechanisms:
- Reactive Oxygen Species Generation : The interaction of lanthanum compounds with cellular components leads to ROS formation, which is crucial for their antibacterial and anticancer effects.
- Cytokine Modulation : Lanthanum influences cytokine production, affecting inflammatory responses.
- Cell Cycle Regulation : Lanthanum compounds can impact cell cycle checkpoints, leading to apoptosis in cancer cells.
Q & A
Q. How can solubility products and thermodynamic properties of lanthanum compounds be experimentally determined?
Methodological Answer: Use conductometric, potentiometric, and radiometric techniques to measure solubility equilibria. For example, solubility products (Ksp) of lanthanum fluoride (LaF₃) can be derived from conductivity measurements under controlled pH and temperature. Thermodynamic functions (ΔG, ΔH, ΔS) require temperature-dependent solubility data and van’t Hoff analysis .
Q. What methods are recommended for synthesizing and characterizing lanthanum hexaboride (LaB₆) for electron emission applications?
Methodological Answer: High-temperature solid-state synthesis (e.g., 900°C reactions using lanthanum salts and boron precursors). Characterization requires X-ray diffraction (XRD) for phase purity, scanning electron microscopy (SEM) for morphology, and electron emission testing under vacuum. Historical research samples emphasize the importance of stoichiometric control to optimize electron-emitting properties .
Q. How do 4f orbitals influence the chemical bonding of lanthanum in coordination complexes?
Methodological Answer: Employ density functional theory (DFT) simulations to analyze orbital overlap between lanthanum’s 4f/d-orbitals and ligand orbitals. Experimental validation via X-ray absorption spectroscopy (XAS) or scanning tunneling microscopy (STM) can identify charge-density distributions, as demonstrated in studies of LaB₆ surface reconstructions .
Advanced Research Questions
Q. How can response surface methodology (RSM) optimize lanthanum adsorption in contaminated water systems?
Methodological Answer: Design a central composite experiment with variables like pH, adsorbent dose, and contact time. Use regression models to predict La(III) uptake efficiency. For example, a quadratic model for chitosan-imprinted nano zero-valent iron (CS@nZVI) achieved optimal La removal at pH 5.2 and 120-min contact time, validated via ANOVA and Excel Solver .
Q. What strategies resolve contradictions in experimental data on lanthanum’s role in catalytic alloys?
Methodological Answer: Systematic variation of alloy composition (e.g., Pt-La ratios) and stress-testing under operational conditions (e.g., 30,000 cycles for fuel cell catalysts). Pair electrochemical stability tests with DFT calculations to identify electronic interactions (e.g., La’s d₃z²−r² orbital contributions to catalytic activity) .
Q. How do lanthanum superhydrides achieve high-temperature superconductivity, and what experimental challenges exist?
Methodological Answer: High-pressure synthesis (e.g., diamond anvil cells at >100 GPa) combined with in situ XRD and resistivity measurements. Theoretical modeling (e.g., BCS theory) predicts Tc ≈ 280 K for LaH₁₀, but experimental validation requires precise control of hydrogen stoichiometry and pressure-temperature profiles .
Q. What methodologies track lanthanum’s metabolic kinetics in biological systems?
Methodological Answer: Use single- and repeated-dose oral exposure studies in model organisms (e.g., rats). Quantify La distribution in organs via ICP-MS, with pharmacokinetic modeling (e.g., elimination half-life ≈69 hours in blood). Control for sex-specific variations and tissue-specific accumulation (e.g., femur retention) .
Methodological Notes for Data Interpretation
- Contradictory Solubility Data : Cross-validate results using multiple techniques (e.g., radiometric vs. potentiometric) and account for ionic strength/pH variations .
- Surface Reconstruction Artifacts : In STM studies of LaB₆, simulate tunneling conditions (e.g., bias voltage ranges) to distinguish electronic contributions from topographic artifacts .
- Adsorption Isotherm Selection : Compare Langmuir, Freundlich, and Temkin models using AIC/BIC criteria to identify dominant La adsorption mechanisms (e.g., monolayer vs. multilayer) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
